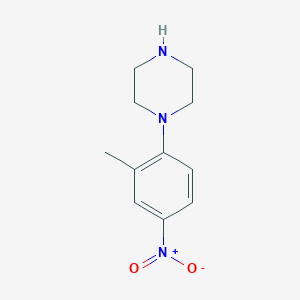

1-(2-Methyl-4-nitrophenyl)piperazine

Description

Contextualization within the Broader Field of Arylpiperazine Chemistry

Arylpiperazines are a class of organic compounds that feature a piperazine (B1678402) ring linked to an aryl group. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. The versatility of the arylpiperazine core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. mdpi.com These compounds have been extensively investigated for their interactions with various biological targets, particularly within the central nervous system. mdpi.commdpi.com

Significance of Substituted Piperazine Moieties in Synthetic and Computational Investigations

The substituted piperazine moiety is a key building block in the synthesis of a diverse array of complex molecules. nih.gov Its presence can significantly impact a molecule's solubility, basicity, and conformational flexibility, which are critical parameters in drug design and development. nih.gov The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, making it a versatile scaffold for constructing libraries of compounds for high-throughput screening.

In computational chemistry, substituted piperazines are frequently used as model systems to study ligand-receptor interactions. nih.govrsc.org Molecular docking and molecular dynamics simulations of arylpiperazine derivatives help in understanding their binding modes to target proteins, such as G-protein coupled receptors (GPCRs) and enzymes. nih.gov These computational studies provide valuable insights that guide the rational design of new and more potent therapeutic agents. mdpi.com

Interactive Data Table: Physicochemical Properties of Related Arylpiperazines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Predicted pKa |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)piperazine (B103982) | C10H13N3O2 | 207.23 | 1.3 | 7.9 |

| 1-(2-Methylphenyl)piperazine | C11H16N2 | 176.26 | 2.4 | 8.7 |

| 1-(2-Methyl-4-nitrophenyl)piperazine (Predicted) | C11H15N3O2 | 221.26 | 1.8 | 7.5 |

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, its synthesis can be postulated based on established methods for analogous compounds. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitably activated nitroaryl halide. In the case of this compound, this would likely involve the reaction of piperazine with 1-chloro-2-methyl-4-nitrobenzene or a similar precursor. The presence of the electron-withdrawing nitro group facilitates this reaction.

The characterization of this compound would typically involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of the atoms, showing characteristic signals for the aromatic protons, the methyl group, and the piperazine ring protons.

Mass Spectrometry (MS): This would determine the molecular weight of the compound and provide information about its fragmentation pattern.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the N-H and C-N bonds of the piperazine ring and the characteristic strong absorptions of the nitro group.

The applications of this compound in research are likely to be in the realm of medicinal chemistry as a synthetic intermediate or as a lead compound for the development of new therapeutic agents. Arylpiperazines with nitro substituents have been explored for various biological activities, and the specific substitution pattern of this compound could confer unique properties. nih.gov

Computational studies on this compound would likely focus on its conformational analysis and its potential interactions with biological targets. Molecular docking simulations could be employed to predict its binding affinity to various receptors and enzymes, providing a basis for further experimental investigation. fgcu.edu

Interactive Data Table: Spectroscopic Data of a Related Compound (1-Methyl-4-(4-nitrophenyl)piperazine)

| Technique | Key Signals (Predicted for this compound) |

|---|---|

| 1H NMR | Aromatic protons (δ 7.0-8.0 ppm), Piperazine protons (δ 3.0-3.5 ppm), Methyl protons (δ ~2.3 ppm) |

| 13C NMR | Aromatic carbons (δ 110-150 ppm), Piperazine carbons (δ ~45-55 ppm), Methyl carbon (δ ~15-20 ppm) |

| IR (cm-1) | ~3300 (N-H stretch), ~1520 & ~1340 (NO2 asymmetric and symmetric stretch), ~1230 (C-N stretch) |

Structure

2D Structure

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXEUNBXUPEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2 Methyl 4 Nitrophenyl Piperazine

Established Synthetic Routes for Substituted Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives is a well-developed field, driven by their prevalence in pharmacologically active compounds. Several key methodologies are routinely employed, including nucleophilic aromatic substitution, alkylation, and multi-step strategies from basic chemical precursors.

Nucleophilic Aromatic Substitution Approaches in Arylpiperazine Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for the formation of arylpiperazines. mdpi.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, in this case, the piperazine (B1678402) ring. The success of this reaction is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group, activates the ring towards nucleophilic substitution. mdpi.com

The mechanism proceeds via an addition-elimination pathway. The nucleophilic nitrogen of the piperazine attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Common leaving groups for SNAr reactions include halides, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.

Alkylation and Condensation Reactions in Piperazine Functionalization

Alkylation and condensation reactions are fundamental to the functionalization of the piperazine ring. N-alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms of the piperazine. This is commonly achieved through nucleophilic substitution, where piperazine acts as the nucleophile, attacking an alkyl halide (e.g., alkyl chloride or bromide). mdpi.com The reactivity can be enhanced by the addition of sodium or potassium iodide, which promotes a halogen exchange to the more reactive alkyl iodide. mdpi.com

Condensation reactions can also be employed to functionalize piperazine. For instance, reductive amination, which involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for introducing a variety of substituents.

Multi-Step Synthesis Strategies from Common Precursors

The synthesis of complex arylpiperazines often involves multi-step reaction sequences starting from readily available precursors. One common strategy involves the construction of the piperazine ring itself from an appropriate aniline (B41778) derivative and bis(2-haloethyl)amine or diethanolamine. mdpi.com

Another multi-step approach involves the initial synthesis of a core arylpiperazine structure, which is then further modified. For example, a precursor like 1-(4-nitrophenyl)piperazine (B103982) can be synthesized and then subjected to further reactions, such as reduction of the nitro group to an amine, which can then be derivatized. The order of reactions is crucial; for instance, if a meta-substituted product is desired, a meta-directing group must be introduced early in the synthesis.

Targeted Synthesis of 1-(2-Methyl-4-nitrophenyl)piperazine

The synthesis of this compound is most directly achieved through a nucleophilic aromatic substitution reaction. This targeted approach leverages the principles outlined above, utilizing a suitably substituted aromatic precursor and piperazine.

Precursor Synthesis and Functional Group Introduction

The key precursors for the synthesis of this compound are piperazine and an activated aromatic ring, typically 1-halo-2-methyl-4-nitrobenzene.

Synthesis of 1-Chloro-2-methyl-4-nitrobenzene: An efficient route to this precursor starts from 4-chloroaniline (B138754). mdpi.comresearchgate.netresearchgate.net The synthesis involves two main steps:

Oxidation: 4-chloroaniline is oxidized to 4-nitrochlorobenzene. This can be achieved using reagents like peroxytrifluoroacetic acid in dichloromethane. mdpi.comresearchgate.net

Friedel-Crafts Alkylation: The resulting 4-nitrochlorobenzene undergoes Friedel-Crafts alkylation using methyl iodide in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride to yield 1-chloro-2-methyl-4-nitrobenzene. mdpi.comresearchgate.net

An alternative precursor is 1-fluoro-2-methyl-4-nitrobenzene , which is expected to be more reactive in SNAr reactions due to the higher electronegativity of fluorine. This compound is commercially available.

Piperazine: Piperazine is a commercially available starting material and can be used directly. For purification, it can be converted to its diacetate salt by treatment with acetic acid in a solvent like acetone, followed by regeneration of the pure piperazine. google.com

Reaction Scheme for the Synthesis of this compound

In this reaction, piperazine displaces the halide (X = Cl or F) on the 2-methyl-4-nitrophenyl ring.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to achieve the desired outcome.

Base: The choice of base is critical. Bases with higher pKa values tend to favor the reaction. d-nb.info Common bases used in SNAr reactions include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA). nih.gov The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. In some cases, the amine reactant itself can be used as the solvent. mdpi.com Recent developments have also explored the use of more environmentally benign solvent systems, such as water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can facilitate the reaction under mild conditions. d-nb.info

Temperature: The reaction temperature can significantly impact the reaction rate. While some SNAr reactions can proceed at room temperature, others may require heating to achieve a reasonable rate. nih.gov The optimal temperature will depend on the reactivity of the specific substrates and the solvent used.

Stoichiometry: Using equimolar amounts of the reactants can simplify purification and minimize waste. d-nb.info However, in some cases, an excess of one reactant, typically the more volatile or less expensive one, may be used to drive the reaction to completion.

Purification: After the reaction is complete, the product needs to be isolated and purified. This often involves an aqueous workup to remove inorganic salts and water-soluble impurities. rsc.org The crude product can then be purified by techniques such as column chromatography on silica (B1680970) gel or crystallization. nih.gov

Table 1: Summary of Synthetic Methodologies for Arylpiperazines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Methodology | Description | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by piperazine. | Aryl halide (F, Cl), piperazine, base (K₂CO₃, Na₂CO₃) | Polar aprotic solvent (DMF, DMSO), room temp. to elevated temp. | Good yields for activated substrates, wide substrate scope. | Requires electron-withdrawing groups on the aromatic ring. |

| N-Alkylation | Introduction of an alkyl group onto a piperazine nitrogen. | Piperazine, alkyl halide (R-Cl, R-Br) | Base, often with NaI or KI catalyst. | Versatile for introducing various alkyl chains. | Potential for di-alkylation. |

| Reductive Amination | Formation of a C-N bond between piperazine and a carbonyl compound. | Piperazine, aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Varies depending on substrates and reducing agent. | Access to a wide range of substituted piperazines. | Requires a carbonyl precursor. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with piperazine. | Aryl halide, piperazine, palladium catalyst, phosphine (B1218219) ligand, base. | Anhydrous solvent (e.g., toluene, dioxane), inert atmosphere. | High functional group tolerance, applicable to non-activated aryl halides. | Cost of catalyst and ligands, sensitivity to air and moisture. |

Table 2: Precursors for this compound Synthesis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Precursor | Chemical Formula | Molar Mass (g/mol) | Role in Synthesis | Typical Synthesis Route |

|---|---|---|---|---|

| 1-Chloro-2-methyl-4-nitrobenzene | C₇H₆ClNO₂ | 171.58 | Aromatic electrophile | Oxidation of 4-chloroaniline followed by Friedel-Crafts methylation. mdpi.com |

| 1-Fluoro-2-methyl-4-nitrobenzene | C₇H₆FNO₂ | 155.13 | Aromatic electrophile (more reactive) | Commercially available. |

| Piperazine | C₄H₁₀N₂ | 86.14 | Nucleophile | Commercially available. |

Industrial Production Methodologies and Scaling Considerations

The industrial-scale synthesis of piperazine derivatives, including this compound, often involves transitioning from laboratory-scale batch processes to larger, more controlled manufacturing environments. This transition requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

A common industrial approach for the synthesis of N-arylpiperazines is through nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, this would typically involve the reaction of piperazine with an activated aryl halide, such as 1-chloro-2-methyl-4-nitrobenzene or 1-fluoro-2-methyl-4-nitrobenzene. The presence of the electron-withdrawing nitro group in the para position and the methyl group in the ortho position on the phenyl ring influences the reactivity of the aryl halide.

Scaling up this synthesis from a laboratory setting to an industrial one presents several challenges and considerations:

Reaction Kinetics and Thermodynamics: What works on a small scale may not be directly transferable. Heat transfer becomes a critical issue in large reactors, and exothermic reactions must be carefully controlled to prevent thermal runaways.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial for achieving high yields and purity. The choice of reactor design and agitation speed are important parameters.

Solvent Selection and Recovery: Industrial processes favor the use of solvents that are effective, safe, and easily recoverable to minimize cost and environmental impact.

Process Safety: A thorough hazard analysis is essential to identify and mitigate potential risks associated with the raw materials, intermediates, and final product, as well as the reaction conditions themselves.

Companies involved in the production of similar chemical intermediates often utilize pilot plants to optimize reaction conditions and identify potential scaling issues before moving to full-scale production. These pilot facilities may employ reactors of varying sizes, such as 20L and 50L, to gradually increase the batch size. For large-scale manufacturing, reactors with capacities of 2000L to 5000L are common. nbinno.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key areas of focus include the use of solvent-free reaction systems and the development of efficient catalytic approaches.

Solvent-Free Reaction Systems for Environmentally Benign Synthesis

Traditional organic syntheses often rely on large quantities of volatile organic solvents, which can be hazardous and contribute to pollution. Solvent-free or solid-state reactions offer a more environmentally friendly alternative. In the context of this compound synthesis, a solvent-free approach could involve the direct reaction of 1-chloro-2-methyl-4-nitrobenzene with piperazine under controlled temperature conditions.

Reduced Waste: Eliminating the need for a solvent significantly reduces the amount of waste generated.

Simplified Work-up: The absence of a solvent can simplify the product isolation and purification process.

Potential for Higher Reaction Rates: In some cases, solvent-free conditions can lead to faster reaction times due to the higher concentration of reactants.

The feasibility of a solvent-free synthesis of this compound would depend on the melting points of the reactants and the thermal stability of the product.

Catalytic Approaches to Enhance Synthetic Efficiency

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity and efficiency. For the synthesis of N-arylpiperazines, several catalytic systems have been developed.

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two of the most prominent methods for the formation of carbon-nitrogen bonds in the synthesis of N-arylpiperazines. mdpi.com While traditionally used for less activated aryl halides, these catalytic methods could potentially be adapted for the synthesis of this compound, especially if a less reactive precursor is used.

The advantages of using a catalytic approach include:

Milder Reaction Conditions: Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures.

Higher Yields and Selectivity: Catalysts can direct the reaction towards the desired product, minimizing the formation of by-products.

Reduced Stoichiometric Waste: Catalytic amounts of a substance are used, which is a core principle of green chemistry.

For instance, in the synthesis of related pharmaceutical intermediates, the use of a base in conjunction with a catalyst is common. The choice of base can significantly influence the reaction's efficiency. google.com

The development of heterogeneous catalysts is also an active area of research. These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and recycling, further contributing to the sustainability of the process.

The table below summarizes key considerations for the industrial and green synthesis of this compound.

| Aspect | Industrial Production Considerations | Green Chemistry Approaches |

| Methodology | Nucleophilic Aromatic Substitution (SNAr) | Solvent-free reactions, Catalytic methods (e.g., Buchwald-Hartwig, Ullmann) |

| Scale-up Challenges | Heat and mass transfer, safety, downstream processing | Catalyst recovery and reuse, optimization of solvent-free conditions |

| Solvents | Use of recoverable and safe solvents | Minimization or elimination of solvents |

| Catalysts | Not always necessary for activated substrates | Use of transition metal catalysts (e.g., Pd, Cu) to improve efficiency |

| Efficiency | Focus on yield, purity, and cost-effectiveness | Focus on atom economy, energy efficiency, and waste reduction |

Molecular Structure and Conformational Analysis of 1 2 Methyl 4 Nitrophenyl Piperazine

Experimental Structural Elucidation Techniques

Experimental methods provide empirical data on the precise atomic coordinates and packing of molecules in a crystal.

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms in a single crystal, a three-dimensional model of the electron density can be generated, from which atomic positions, bond lengths, bond angles, and crystal packing information are derived.

A primary result of an SCXRD experiment is the determination of the unit cell parameters and the crystal's space group. The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the crystal structure.

For illustrative purposes, the crystallographic data for a related compound, 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate, are presented below. nih.gov These parameters define the size, shape, and symmetry of the fundamental repeating unit of its crystal.

| Parameter | Value for 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrate nih.gov |

|---|---|

| Chemical Formula | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9926 (3) |

| b (Å) | 10.2979 (5) |

| c (Å) | 14.9390 (6) |

| α (°) | 72.540 (2) |

| β (°) | 81.428 (2) |

| γ (°) | 85.452 (2) |

| Volume (ų) | 1012.33 (8) |

| Z (Formula units per cell) | 2 |

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In nitrophenylpiperazine derivatives, several key interactions are consistently observed:

Hydrogen Bonding: In the crystal structures of salts of 1-(4-nitrophenyl)piperazine (B103982), strong hydrogen bonds of the N—H⋯O and O—H⋯O types are predominant. These bonds link the protonated piperazine (B1678402) ring to anions and, if present, to water molecules of solvation, often forming extensive chains, sheets, or complex three-dimensional networks. nih.govnih.gov

π-π Stacking: The aromatic nitrophenyl rings frequently engage in offset π-π stacking interactions. nih.govnih.gov This occurs when the planes of adjacent aromatic rings are parallel but displaced relative to one another, an arrangement that is energetically favorable and contributes significantly to crystal stability.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice based on the data obtained from SCXRD. The Hirshfeld surface is mapped with functions like dnorm (normalized contact distance) to highlight regions of close intermolecular contact.

This analysis provides a quantitative breakdown of these interactions by generating a 2D "fingerprint plot," which summarizes the percentage contribution of different types of atomic contacts to the total Hirshfeld surface. For example, in studies of salts of 4-(4-nitrophenyl)piperazine, O⋯H/H⋯O contacts are typically the most significant, often accounting for over 30% of all interactions, which is indicative of the prominent role of hydrogen bonding. nih.govnih.gov The fingerprint plots for these interactions show characteristic sharp, symmetric spikes, providing clear evidence of N—H⋯O hydrogen bonds. nih.gov

The table below shows a typical distribution of intermolecular contacts for a related compound, derived from Hirshfeld surface analysis.

| Contact Type | Contribution (%) for 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) nih.gov |

|---|---|

| O···H / H···O | 34.3 |

| F···H / H···F | 28.8 |

| H···H | 15.7 |

| C···H / H···C | 9.2 |

| Other | 12.0 |

Gas Electron Diffraction (GED) is an experimental method used to determine the molecular structure in the gas phase. wikipedia.org This technique is valuable because it probes molecules that are free from the influence of intermolecular forces present in crystals. A study on the parent piperazine molecule using GED confirmed that the six-membered ring predominantly adopts a chair conformation in the gas phase. amanote.com Such an analysis of 1-(2-Methyl-4-nitrophenyl)piperazine would provide crucial information on its intrinsic conformational preferences, particularly the dihedral angle between the phenyl and piperazine rings, without the constraints of crystal packing.

Single Crystal X-ray Diffraction Studies

Theoretical Conformational Analysis

Theoretical, or computational, chemistry provides insight into molecular structure, stability, and properties. Methods such as Density Functional Theory (DFT) are widely used to calculate the energies of different molecular conformations, allowing for the prediction of the most stable structures. researchgate.netresearchgate.net

For 1-arylpiperazine derivatives, theoretical studies consistently predict that the piperazine ring adopts a low-energy chair conformation. nih.gov A key conformational question is the orientation of the 2-methyl-4-nitrophenyl substituent, which can be either axial or equatorial. While experimental crystal structures of related compounds show examples of both, the equatorial position is frequently observed. nih.govnih.gov

Furthermore, computational studies on 1-arylpiperazines have shown that the nature of the substituents on the aromatic ring influences the molecular conformation. doi.org Electron-withdrawing groups, such as the nitro group present in the title compound, can enhance conjugation between the lone pair of electrons on the anilino nitrogen atom and the π-system of the aromatic ring. This electronic effect favors a more coplanar arrangement between the piperazine and phenyl rings. doi.org A full theoretical analysis of this compound would thus involve calculating the relative energies of various conformers to identify the global minimum energy structure and the energy barriers to rotation around the C-N bond connecting the two ring systems.

Density Functional Theory (DFT) Based Conformer Generation and Optimization

The process begins with the generation of various possible conformers by systematically rotating the rotatable bonds within the molecule. For this compound, key rotations would occur around the C-N bond connecting the phenyl ring to the piperazine ring and within the piperazine ring itself. These initial structures are then subjected to geometry optimization using DFT methods, commonly with functionals like B3LYP and basis sets such as 6-31G(d) or higher. scispace.com This process calculates the electronic structure of each conformer to find its lowest energy state, thereby predicting its most stable three-dimensional arrangement. The optimization process would consider various starting geometries to ensure a thorough exploration of the potential energy surface.

Energy Minimization and Relative Stability of Conformational Isomers

Following the optimization of various conformers, their single-point energies are calculated to determine their relative stabilities. The conformer with the lowest energy is considered the most stable, or ground-state, conformation. The relative energies of other conformers are typically reported in units of kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol) with respect to the ground state.

For this compound, the primary conformational isomers arise from the orientation of the 2-methyl-4-nitrophenyl group relative to the piperazine ring (axial vs. equatorial) and the puckering of the piperazine ring itself. While specific energetic data for this molecule is not published, general principles of conformational analysis suggest that the conformer with the bulky 2-methyl-4-nitrophenyl group in the equatorial position of the piperazine chair would be sterically favored and thus more stable than the axial conformer. The presence of the methyl group at the ortho position of the phenyl ring would likely introduce additional steric hindrance, further favoring the equatorial orientation.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Orientation of 2-Methyl-4-nitrophenyl Group | Piperazine Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Chair | 0.00 (most stable) |

| 2 | Axial | Chair | > 2.00 |

| 3 | - | Boat | > 5.00 |

| 4 | - | Twist-Boat | > 5.00 |

Note: This table is hypothetical and based on general principles of conformational analysis for substituted piperazines. Specific DFT calculations are required for accurate energy values.

Analysis of Piperazine Ring Conformations (e.g., Chair vs. Boat)

The piperazine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This is analogous to the well-studied cyclohexane (B81311) ring. Crystallographic studies of similar compounds, such as 1-(4-nitrophenyl)piperazine, confirm the prevalence of the chair conformation in the solid state. nih.gov

The chair conformation allows for two distinct positions for substituents on the nitrogen atoms: axial and equatorial. In the case of this compound, the large substituted phenyl group can occupy either of these positions. As mentioned, the equatorial position is generally more stable for bulky substituents due to reduced steric interactions with the rest of the ring.

Other, higher-energy conformations of the piperazine ring include the boat and twist-boat (or skew-boat) forms. The boat conformation is destabilized by flagpole interactions between the atoms at the "prow" and "stern" and by eclipsing interactions along the sides. The twist-boat conformation is a more stable intermediate between two boat forms, with some of the steric and eclipsing strain relieved. However, these conformations are significantly higher in energy than the chair form and are typically only considered as transition states or in highly strained ring systems. For this compound, it is expected that the chair conformation would be the overwhelmingly predominant form.

Table 2: Key Structural Parameters of Piperazine Ring Conformations

| Conformation | Dihedral Angles | Key Interactions | Expected Stability |

| Chair | Staggered | Minimized torsional and angular strain | High |

| Boat | Eclipsed | Flagpole interactions, eclipsing strain | Low |

| Twist-Boat | Partially staggered/eclipsed | Reduced flagpole and eclipsing strain compared to boat | Intermediate |

Spectroscopic Characterization and Vibrational Analysis of 1 2 Methyl 4 Nitrophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Experimental ¹H and ¹³C NMR spectra would be recorded, typically in a deuterated solvent like CDCl₃ or DMSO-d₆.

¹H NMR: The proton spectrum would show distinct signals for the protons on the aromatic ring, the methyl group, and the piperazine (B1678402) ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would be reported. For instance, the aromatic protons would appear in the downfield region, with their splitting patterns revealing their relative positions. The methyl group protons would likely appear as a singlet in the upfield region. The piperazine ring protons would show complex multiplets due to their chemical and magnetic non-equivalence.

¹³C NMR: The carbon spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon's hybridization and electronic environment. Aromatic carbons would resonate at lower field compared to the aliphatic carbons of the piperazine ring and the methyl group.

A data table, such as the one below, would be populated with the experimentally determined values.

Table 1: Hypothetical Experimental NMR Chemical Shift Assignments for 1-(2-Methyl-4-nitrophenyl)piperazine. (Note: This table is for illustrative purposes only as no experimental data was found.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Ring | ||

| C1 | - | [Value] |

| C2 | - | [Value] |

| C3 | [Value] | [Value] |

| C4 | - | [Value] |

| C5 | [Value] | [Value] |

| C6 | [Value] | [Value] |

| Methyl Group | ||

| -CH₃ | [Value] | [Value] |

| Piperazine Ring | ||

| Cα (N-aryl) | [Value] | [Value] |

| Cβ (N-H) | [Value] | [Value] |

To validate the experimental assignments, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method, typically within the framework of Density Functional Theory (DFT), is a common approach. fishersci.ie

The molecular geometry of this compound would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). scispace.com Following optimization, the ¹H and ¹³C chemical shifts would be calculated using the GIAO method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. A strong linear correlation between the experimental and theoretical chemical shifts would confirm the accuracy of the assignments.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

FTIR Spectroscopy: The FTIR spectrum would be recorded, typically from a solid sample (e.g., KBr pellet) or in a suitable solvent. Key characteristic absorption bands would be assigned to specific vibrational modes. For this compound, one would expect to observe:

N-H stretching vibrations from the piperazine ring.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

Aromatic and aliphatic C-H stretching vibrations.

C=C stretching vibrations within the aromatic ring.

C-N stretching vibrations.

Raman Spectroscopy: The Raman spectrum, often complementary to the FTIR spectrum, would also be acquired. Certain vibrations, such as symmetric stretches of non-polar bonds, may be more intense in the Raman spectrum.

The observed vibrational frequencies from both techniques would be compiled and assigned as shown in the hypothetical table below.

Table 2: Hypothetical Experimental Vibrational Band Assignments for this compound (cm⁻¹). (Note: This table is for illustrative purposes only as no experimental data was found.)

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| [Value] | [Value] | ν(N-H) |

| [Value] | [Value] | ν(C-H) aromatic |

| [Value] | [Value] | ν(C-H) aliphatic |

| [Value] | [Value] | νasym(NO₂) |

| [Value] | [Value] | νsym(NO₂) |

| [Value] | [Value] | ν(C=C) aromatic |

| [Value] | [Value] | ν(C-N) |

Computational methods are employed to support the experimental vibrational assignments. Using the optimized molecular geometry from DFT calculations, the harmonic vibrational frequencies are computed. nih.gov Since theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are typically scaled using an appropriate scaling factor.

A Total Energy Distribution (TED) analysis would be performed to quantify the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal vibrational mode. This provides a more detailed and unambiguous assignment of the observed spectral bands. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is obtained by measuring the absorption of light in the ultraviolet and visible regions. For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. These transitions are associated with the nitrophenyl chromophore. The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values would be reported, offering insights into the electronic structure of the conjugated system.

Investigation of Electronic Transitions and Absorption Maxima

This section would typically detail the results from UV-Vis spectroscopic analysis of this compound. The analysis would identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule, such as π→π* and n→π* transitions. These transitions are characteristic of the chromophores present, namely the nitrophenyl group. Data would be presented in a table format, likely showing the solvent used for the measurement, the observed λmax values, and the corresponding molar absorptivity (ε).

Computational Chemistry and Quantum Mechanical Investigations of 1 2 Methyl 4 Nitrophenyl Piperazine

Frontier Molecular Orbital (FMO) Theory Analysis

Calculation of HOMO-LUMO Energy Gaps and Electronic Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. mdpi.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap or electronic band gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov These calculations are typically performed using Density Functional Theory (DFT) with various functionals, such as B3LYP or ωB97XD, which have been shown to provide reliable predictions. mdpi.comnih.gov

For arylpiperazine derivatives, DFT calculations can provide valuable insights into their electronic properties. mdpi.com While specific calculated values for 1-(2-Methyl-4-nitrophenyl)piperazine are not available in the surveyed literature, the expected values would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and piperazine (B1678402) groups.

Table 1: Illustrative Frontier Orbital Energies and Properties (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the reviewed literature.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | 6.50 | Estimated as -EHOMO; energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | 2.20 | Estimated as -ELUMO; energy released when an electron is added. researchgate.net |

Reactivity and Selectivity Descriptors

To further understand the chemical behavior of this compound, various reactivity descriptors derived from quantum mechanical calculations can be analyzed. These descriptors help identify the most reactive sites within the molecule.

Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to identify regions in a molecule that are most susceptible to electrophilic attack. nih.govresearchgate.net It represents the average energy required to remove an electron from any point in the space around a molecule. researchgate.netmdpi.com Regions with the lowest ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, making them the most probable sites for donating electrons to an electrophile. researchgate.netmdpi.com

For this compound, an ALIE analysis would likely highlight areas of high electron density, such as the piperazine nitrogen atoms and certain positions on the phenyl ring activated by the methyl group, as having lower ionization energies and thus being more susceptible to electrophilic attack.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.comresearchgate.net Derived from changes in electron density upon the addition or removal of an electron, these functions can distinguish between sites prone to nucleophilic, electrophilic, or radical attack. nih.govfaccts.de

The Fukui function comes in three main forms:

f +(r ): For nucleophilic attack (electron acceptance).

f -(r ): For electrophilic attack (electron donation).

f 0(r ): For radical attack.

In nitroaromatic systems, the nitro group strongly influences the distribution of electron density and, consequently, the Fukui functions. mdpi.comciac.jl.cn For this compound, the analysis would likely indicate that the carbon atoms of the phenyl ring, particularly those ortho and para to the electron-withdrawing nitro group, are susceptible to nucleophilic attack. Conversely, the nitrogen atoms of the piperazine ring would be predicted as likely sites for electrophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms (Hypothetical Data) This table presents hypothetical data for illustrative purposes. Specific calculations for this compound were not found in the reviewed literature.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Most Likely Reaction |

|---|---|---|---|

| C (ipso-NO2) | 0.15 | 0.02 | Nucleophilic Attack |

| C (ortho-NO2) | 0.12 | 0.03 | Nucleophilic Attack |

| C (ipso-piperazine) | 0.04 | 0.08 | Electrophilic Attack |

| N (piperazine, ring) | 0.03 | 0.14 | Electrophilic Attack |

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu It is a fundamental measure of bond strength and is crucial for predicting the thermal stability of a molecule and its potential reaction pathways, particularly those involving radical mechanisms. nih.govresearchgate.net

DFT calculations are a common method for estimating BDEs. nih.govyoutube.com The BDE for a bond A-B is calculated as the difference between the sum of the energies of the resulting radicals (A• and B•) and the energy of the parent molecule (A-B). youtube.com For this compound, key BDEs would include those for the C-N bond connecting the piperazine and phenyl rings, C-H bonds on the methyl group and aromatic ring, and N-H bonds if the piperazine is protonated. These values would indicate the most likely bonds to break under thermal or photochemical stress.

Table 3: Typical Bond Dissociation Energies (BDE) for Bonds Present in the Molecule Data sourced from general chemical literature for representative bond types, not specific calculations for the title compound.

| Bond Type | Representative BDE (kcal/mol) | Location in Molecule |

|---|---|---|

| Aromatic C–H | ~111 | Phenyl ring |

| Aromatic C–N | ~120 | Phenyl-Piperazine linkage |

| Aliphatic C–H | 98-100 | Piperazine ring |

| Aliphatic C–N | ~80-85 | Piperazine ring |

| Alkyl C–H (in CH3) | ~105 | Methyl group on phenyl ring |

Molecular Docking Studies (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. openaccessjournals.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. openaccessjournals.comresearchgate.net

The core of molecular docking involves two main components: a search algorithm to generate various binding poses of the ligand in the target's active site, and a scoring function to estimate the binding affinity for each pose. oup.comstanford.edu The binding affinity is typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. oup.com

Numerous studies have successfully used molecular docking to investigate arylpiperazine derivatives as ligands for various biological targets, including receptors and enzymes. mdpi.comjksus.orgnih.govrsc.orgnih.gov For this compound, a theoretical docking study would involve:

Obtaining the 3D structure of a relevant biological target.

Generating a low-energy conformation of the ligand.

Using docking software (e.g., AutoDock, Glide) to place the ligand into the target's binding site.

Calculating the binding affinity and analyzing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-target complex.

Table 4: Illustrative Molecular Docking Results (Hypothetical) This table presents a hypothetical example of how docking results would be displayed. No specific docking studies for this compound were identified in the reviewed literature.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Example Kinase A | -8.5 | ASP-150, LYS-45 | Hydrogen Bond, Salt Bridge |

| PHE-80, TRP-145 | π-π Stacking | ||

| LEU-75, VAL-30 | Hydrophobic Interaction | ||

| Example Receptor B | -7.2 | SER-210, ASN-212 | Hydrogen Bond |

Analysis of Predicted Binding Sites and Intermolecular Interaction Energies

The identification of potential binding sites and the quantification of intermolecular interaction energies are fundamental to understanding the pharmacological potential of this compound. Molecular docking simulations are a primary tool for predicting the preferred binding orientation of a ligand within a protein's active site.

In computational studies of similar piperazine-based compounds, the piperazine ring and its substituents have been shown to engage in a variety of interactions with amino acid residues. For instance, molecular docking studies on piperazine derivatives have highlighted the importance of hydrophobic and polar contacts in binding to target proteins. The nitrophenyl group of this compound can participate in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within a binding pocket. The nitro group, being a strong electron-withdrawing group, can form hydrogen bonds and other polar interactions.

Molecular dynamic simulations further refine the understanding of these interactions by revealing the crucial amino acid residues that stabilize the ligand-protein complex. For other piperazine derivatives, studies have shown that π-cation interactions with aromatic rings of residues like Phenylalanine and π-π interactions with residues like Tyrosine play a significant role. nih.gov Hydrophobic contacts with leucine, valine, and tryptophan are also commonly observed. nih.gov

To quantify the strength and nature of these interactions, Energy Decomposition Analysis (EDA) is employed. EDA methods, based on quantum mechanical calculations, partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. rsc.orgq-chem.comsemanticscholar.org This analysis provides a detailed picture of the forces driving the binding event.

Table 1: Key Intermolecular Interactions Predicted for this compound

| Interaction Type | Potential Interacting Residues | Contributing Moieties of the Ligand |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine | Nitro group, Piperazine nitrogen |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Nitrophenyl ring |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine | Methyl group, Phenyl ring |

| van der Waals Forces | Various | Entire molecule |

This table is illustrative and based on general principles of molecular interactions for similar compounds.

Conformational Effects on Theoretical Binding Scenarios

The three-dimensional structure of a ligand is a critical determinant of its binding affinity and selectivity. This compound possesses conformational flexibility, primarily around the rotatable bonds connecting the piperazine ring to the nitrophenyl group. The piperazine ring itself can adopt different conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.

The relative energies of different conformers can be calculated using quantum mechanical methods. These calculations help to identify the low-energy conformations that are most likely to be present in a biological system and thus are relevant for binding. The bioactive conformation, the specific three-dimensional arrangement adopted by the ligand when it binds to its target, may not necessarily be the lowest energy conformation in solution.

Table 2: Predicted Conformational Isomers and Their Relative Energies

| Conformer | Dihedral Angle (°C) (C-N-C-C) | Relative Energy (kcal/mol) | Key Structural Feature |

| A | 175.8 | 0.00 | Extended, near-planar phenyl ring |

| B | 85.2 | 1.25 | Twisted phenyl ring |

| C | -92.1 | 1.30 | Alternative twisted conformation |

Chemical Reactivity and Mechanistic Pathways of 1 2 Methyl 4 Nitrophenyl Piperazine

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional handle that can be transformed into other functionalities, most notably an amino group, which dramatically alters the compound's electronic and chemical properties.

The conversion of the nitro group in 1-(2-Methyl-4-nitrophenyl)piperazine to an amino group is a fundamental transformation. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. smolecule.com The resulting product, 4-(piperazin-1-yl)-3-methylaniline, is a valuable building block for further derivatization.

The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a key consideration. Mild reducing catalysts, such as palladium on carbon (Pd/C), are often employed to selectively hydrogenate the nitro group without affecting other parts of the molecule, such as the aromatic ring. mit.edu

Table 1: Common Methods for Nitro Group Reduction in Arylpiperazines

| Reduction Method | Reagents/Catalyst | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Methanol/Ethanol (B145695), RT-50°C, 1-50 atm | Amino Derivative |

| Chemical Reduction | SnCl₂·2H₂O, Fe/HCl | Ethanol/Ethyl Acetate (B1210297), Reflux | Amino Derivative |

The mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through different pathways depending on the catalyst, solvent, and reaction conditions. Two primary mechanisms are widely discussed in the literature for related compounds: the direct pathway and the condensation (or indirect) pathway.

In the direct pathway , the nitro group is reduced sequentially through nitroso and hydroxylamino intermediates on the catalyst surface before forming the final amine.

A widely accepted alternative for the hydrogenation of nitroarenes over supported metal catalysts is the condensation mechanism . mit.edursc.org In this pathway, a nitroso intermediate and a hydroxylamino intermediate, both formed on the catalyst surface, condense to form an azoxy species. This dimer is then sequentially reduced to azo and hydrazo intermediates before cleavage yields the final amino product. mit.edursc.org A kinetic analysis of the hydrogenation of a similar compound, N-4-nitrophenyl nicotinamide, revealed that the reaction progresses through this condensation mechanism, characterized by the formation and rapid consumption of an azo dimer intermediate. mit.edursc.org

A third potential pathway, particularly in acidic aqueous media, is the proton-electron transfer mechanism . chemrxiv.org This mechanism proposes that the reaction proceeds via two electrochemical half-reactions. The oxidation of H₂ occurs on the metal catalyst sites to generate protons and electrons. These electrons are then transferred to the nitro group, which is subsequently reduced by both the H₂-derived electrons and solvent-originating protons. chemrxiv.org This highlights the potential role of the catalyst support in facilitating the reduction process. chemrxiv.org

Reactivity of the Piperazine (B1678402) Ring Nitrogens

The piperazine ring in this compound contains two nitrogen atoms. The nitrogen atom attached to the phenyl ring (N-1) is less basic and nucleophilic due to the electron-withdrawing effect of the aryl group. The secondary amine nitrogen (N-4) is more akin to a typical dialkylamine, retaining significant basicity and nucleophilicity, making it the primary site for reactions with electrophiles.

The N-4 nitrogen of the piperazine ring readily acts as a nucleophile, participating in substitution reactions with a wide range of electrophilic compounds. smolecule.com These reactions are fundamental for elaborating the structure and are commonly used in the synthesis of pharmacologically active molecules.

Common reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Reaction with activated aryl halides, such as fluoro- or chloro-substituted aromatic rings bearing electron-withdrawing groups. For instance, piperazine derivatives are known to react with compounds like pentafluoropyridine, where the piperazine acts as an efficient nucleophile to displace a fluorine atom. researchgate.net Similarly, reactions with activated chloroarenes lead to aminodechlorination products. researchgate.net A related synthesis involves the N-arylation of a piperazine derivative with p-chloronitrobenzene. core.ac.uk

Table 2: Examples of Nucleophilic Substitution at the Piperazine N-4 Position

| Electrophile Class | Example Reagent | Reaction Type | Product Type |

|---|---|---|---|

| Alkyl Halides | Benzyl Bromide | N-Alkylation | N-Benzylpiperazine derivative |

| Acyl Halides | Acetyl Chloride | N-Acylation | N-Acetylpiperazine derivative |

| Activated Aryl Halides | Pentafluoropyridine | N-Arylation (SNAr) | N-(Tetrafluoropyridinyl)piperazine derivative |

The secondary amine of the piperazine ring can also participate in condensation and cyclization reactions, serving as a key building block for constructing more complex heterocyclic systems.

Condensation Reactions: The N-4 nitrogen can react with aldehydes and ketones. While this can lead to the formation of unstable hemiaminals, in certain cases, it can be a step in a larger synthetic sequence, such as the Mannich reaction. Piperazine and its derivatives are also used as basic catalysts in condensation reactions like the Knoevenagel condensation, which involves the reaction of aldehydes or ketones with active methylene (B1212753) compounds. nih.gov

Cyclization Reactions: The piperazine moiety can be incorporated into larger fused-ring systems. By reacting with molecules containing two electrophilic centers, the piperazine can act as a dinucleophilic linker, leading to the formation of new rings. For example, reactions with α-haloketones can be a step in the synthesis of more complex structures like substituted pyrazines. nih.gov

Kinetics and Mechanisms of Aminolysis Reactions (related to piperazine derivatives)

Aminolysis refers to the nucleophilic attack of an amine on a substrate, resulting in the displacement of a leaving group. The kinetics of such reactions involving piperazine derivatives have been studied to understand their reactivity.

Studies on the reaction of piperazine with activated aromatic compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, show that the nucleophilic substitution follows second-order kinetics. researchgate.net The reaction rates are highly dependent on the nature of the solvent and the nucleophilicity of the amine. researchgate.net

The mechanism of aminolysis by piperazine often involves a two-step addition-elimination pathway (SNAr mechanism) when the substrate is an activated aryl halide. The piperazine nitrogen attacks the electron-deficient carbon atom to form a charged intermediate known as a Meisenheimer complex. organic-chemistry.org This is typically the rate-determining step. Subsequently, the leaving group is eliminated to restore aromaticity.

Kinetic studies of other reactions involving the nucleophilic character of piperazine, such as its reaction with carbon dioxide, have also been performed. researchgate.net These investigations reveal complex mechanisms, sometimes involving a termolecular pathway where a second amine molecule acts as a base to facilitate proton transfer in the transition state. researchgate.net

Table 3: Kinetic Parameters for Reactions Involving Piperazine Derivatives

| Reaction System | Rate Law / Mechanism | Activation Energy (Ea) | Key Findings | Ref. |

|---|---|---|---|---|

| Piperazine + Methyl 2,4-dichloro-3,5-dinitrobenzoate | Second-order kinetics | Not specified | Rate is dependent on solvent and amine nucleophilicity. | researchgate.net |

| Nitrite + Piperazine (Nitrosamine formation) | First order in nitrite, piperazine carbamate (B1207046), and H₃O⁺ | 84 ± 2 kJ/mol | Proposed mechanism involves protonation of carbamate species followed by nucleophilic attack. | nih.gov |

Characterization of Zwitterionic Tetrahedral Intermediates

The classical mechanism for nucleophilic aromatic substitution reactions, such as those involving this compound, proceeds through a two-step addition-elimination pathway. nih.gov A key feature of this mechanism is the formation of a transient, high-energy intermediate known as a Meisenheimer complex. nih.gov This intermediate is a zwitterionic, tetrahedral species.

The formation of this intermediate begins with the nucleophilic attack of an incoming nucleophile on the carbon atom of the nitro-activated phenyl ring that bears a leaving group. This results in the formation of a resonance-stabilized anionic sigma-complex, which is the zwitterionic tetrahedral intermediate. nih.gov The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

While direct experimental characterization of the zwitterionic tetrahedral intermediate for this compound is not extensively documented in readily available literature, its characteristics can be inferred from studies of analogous SNAr reactions. rsc.org These intermediates are typically short-lived and highly reactive, making their isolation and characterization challenging. However, their existence is well-supported by kinetic studies and, in some cases, by spectroscopic observation at low temperatures for similar reactions. rsc.org

Table 1: General Characteristics of Zwitterionic Tetrahedral Intermediates in SNAr Reactions

| Characteristic | Description |

| Geometry | The carbon atom undergoing substitution changes from sp2 to sp3 hybridization, resulting in a tetrahedral geometry. |

| Charge | The intermediate is zwitterionic, possessing both a positive and a negative charge, although the overall species is often an anion if the nucleophile was initially neutral. In the context of a neutral piperazine nucleophile, the intermediate would be a zwitterion. |

| Stabilization | The negative charge is stabilized by resonance, with significant delocalization onto the electron-withdrawing nitro group. |

| Fate | The intermediate can either revert to the starting materials or proceed to the products by expelling the leaving group. |

Role of Amine Basicity in Reaction Pathways

The basicity of the amine nucleophile plays a crucial role in determining the rate and pathway of nucleophilic aromatic substitution reactions. pharmaguideline.com In the case of this compound, the piperazine ring contains two nitrogen atoms, each with a lone pair of electrons, making it a basic and nucleophilic center. nih.gov

The basicity of an amine is a measure of its ability to donate its lone pair of electrons to a proton. pharmaguideline.com This property is closely related to its nucleophilicity, which is its ability to donate that electron pair to an electrophilic carbon atom. Generally, for a series of amines with similar steric environments, stronger bases are also stronger nucleophiles. quora.com

The substituents on the amine can significantly influence its basicity. Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for donation and thus increasing basicity. pharmaguideline.comquora.com Conversely, electron-withdrawing groups decrease electron density, reducing basicity. pharmaguideline.com

In this compound, the piperazine moiety is substituted with a 2-methyl-4-nitrophenyl group. The methyl group is a weak electron-donating group, which slightly increases the electron density on the adjacent nitrogen atom of the piperazine ring. However, the 4-nitrophenyl group is strongly electron-withdrawing due to the nitro group. This electronic effect is transmitted through the aromatic ring and influences the basicity of the nitrogen atom attached to it. The nitrogen atom further away from the aromatic ring will be more basic and, therefore, more nucleophilic.

The reaction pathway is influenced by the amine's basicity in the following ways:

Rate of Nucleophilic Attack: A more basic (and thus more nucleophilic) amine will attack the electron-deficient aromatic ring more rapidly, leading to a faster rate of formation of the zwitterionic tetrahedral intermediate.

Protonation Equilibria: In protic solvents, the basicity of the amine will determine the extent of its protonation. A more basic amine will be more significantly protonated, which deactivates it as a nucleophile. The concentration of the free, unprotonated amine is what drives the nucleophilic attack.

Catalysis: In some SNAr reactions, a second molecule of the amine can act as a base to deprotonate the initial adduct, facilitating the elimination of the leaving group. nih.gov The basicity of the amine is a key factor in its effectiveness as a general base catalyst.

Table 2: Influence of Substituents on the Basicity of Amines

| Substituent Type | Effect on Electron Density | Effect on Basicity | Example |

| Electron-Donating Groups (e.g., Alkyl) | Increases | Increases | Alkylamines are more basic than ammonia. pharmaguideline.com |

| Electron-Withdrawing Groups (e.g., Nitro, Halogens) | Decreases | Decreases | Aromatic amines with electron-withdrawing groups are less basic. masterorganicchemistry.com |

| Aromatic Rings (e.g., Phenyl) | Decreases (due to resonance delocalization) | Decreases | Aniline (B41778) is less basic than cyclohexylamine. |

Derivatization and Synthetic Utility of 1 2 Methyl 4 Nitrophenyl Piperazine

Synthesis of Substituted 1-(2-Methyl-4-nitrophenyl)piperazine Analogs

The derivatization of this compound allows for systematic modifications to its physical, chemical, and biological properties. Analogs can be synthesized by targeting the nucleophilic secondary amine of the piperazine (B1678402) ring or by transforming the electrophilic nitro group on the aromatic ring.

The synthetic versatility of this compound stems from the distinct reactivity of its two main functional moieties.

Modifications on the Piperazine Moiety: The secondary amine (N-H) in the piperazine ring is nucleophilic and readily undergoes reactions with various electrophiles. ambeed.com Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide array of substituents at this position.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) or other alkylating agents in the presence of a base affords N-substituted derivatives. This reaction is fundamental for attaching new carbon-based side chains to the piperazine core. prepchem.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of amides. This modification is often used to introduce carbonyl-containing groups, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov For instance, reactions with benzoyl chloride or acetyl chloride yield the corresponding N-benzoyl or N-acetyl derivatives.

| Reaction Type | Reagent/Electrophile | Resulting Functional Group | Representative Analog Structure |

| N-Alkylation | Benzyl bromide | N-Benzyl | |

| N-Acylation | Acetyl chloride | N-Acetyl (Amide) | |

| N-Arylation | 2-Chloropyrimidine | N-Aryl | |

| Michael Addition | Acrylonitrile | N-Cyanoethyl |

Modifications on the Phenyl Ring: The primary transformation of the nitrophenyl group is its reduction to an aniline (B41778). This reaction is a critical step as it converts the electron-withdrawing nitro group into an electron-donating and highly versatile amino group (-NH2). smolecule.com This transformation fundamentally alters the character of the aromatic ring and opens up a vast array of subsequent synthetic possibilities, particularly for the construction of fused heterocyclic systems. Common reducing agents for this purpose include:

Tin(II) chloride (SnCl2) in hydrochloric acid.

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.

Iron powder in acidic medium.

The resulting compound, 3-methyl-4-(piperazin-1-yl)aniline (B3102628) , is a key ortho-diamine intermediate.

The secondary amine of the this compound scaffold is an ideal substrate for the Mannich reaction. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov

In this context, this compound serves as the amine component. The reaction with formaldehyde (B43269) generates an intermediate Eschenmoser-like salt, which then reacts with a nucleophilic carbon atom (a C-H acid) to form a C-C bond, yielding a "Mannich base." scitepress.org This reaction is a powerful tool for aminoalkylation, allowing for the introduction of the (2-Methyl-4-nitrophenyl)piperazinomethyl group into various substrates. nih.gov

| Substrate (Active H Source) | Aldehyde | Amine Component | Product Type |

| Acetophenone | Formaldehyde | This compound | β-Amino ketone |

| Indole | Formaldehyde | This compound | Aminomethylated indole |

| Phenol | Formaldehyde | This compound | Aminomethylated phenol |

| 1,2,4-Triazole-3-thione | Formaldehyde | This compound | N-Mannich Base |

Additionally, the formation of Schiff bases can occur if the nitro group is first reduced to an amine. The resulting 3-methyl-4-(piperazin-1-yl)aniline can then condense with various aldehydes and ketones to form imine derivatives. nih.gov

This compound as a Key Intermediate in Organic Synthesis

Due to its functional handles, this compound is not just a scaffold for simple derivatization but also a crucial starting material for the synthesis of complex molecular architectures.

The true synthetic utility of this compound is most evident after the reduction of its nitro group to form 3-methyl-4-(piperazin-1-yl)aniline. This ortho-phenylenediamine derivative is a classic precursor for the synthesis of various fused heterocyclic systems.

Quinoxaline (B1680401) Synthesis: One of the most prominent applications is the synthesis of quinoxalines. The condensation of 3-methyl-4-(piperazin-1-yl)aniline with 1,2-dicarbonyl compounds (such as glyoxal, benzil, or their derivatives) under acidic or thermal conditions leads to the formation of substituted quinoxaline rings. nih.govnih.gov Quinoxalines are a privileged scaffold in medicinal chemistry. researchgate.netmtieat.org

Other Heterocyclic Systems: Beyond quinoxalines, the diamine intermediate can be used to construct other fused heterocycles like benzimidazoles (by reacting with aldehydes or carboxylic acids) and other diazine-containing systems. Furthermore, the piperazine N-H can be functionalized with moieties suitable for further cyclization or coupling reactions. For example, alkylation with propargyl bromide introduces a terminal alkyne, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form complex 1,2,3-triazole conjugates. nih.gov

| Intermediate | Reagent(s) | Resulting Heterocyclic System |

| 3-methyl-4-(piperazin-1-yl)aniline | 1,2-Diketone (e.g., Benzil) | Substituted Quinoxaline |

| 3-methyl-4-(piperazin-1-yl)aniline | Carboxylic Acid or Aldehyde | Substituted Benzimidazole |

| 1-(Prop-2-yn-1-yl)-4-(2-methyl-4-nitrophenyl)piperazine | Organic Azide (R-N3), Cu(I) catalyst | 1,2,3-Triazole conjugate |

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high efficiency and atom economy. nih.gov Such reactions are exceptionally valuable for the rapid generation of diverse chemical libraries for drug discovery and material science. mdpi.com

The derivatives of this compound are well-suited for use in MCRs. Specifically, the aniline derivative, 3-methyl-4-(piperazin-1-yl)aniline, possesses multiple nucleophilic sites that can participate in various MCRs. For instance, it could theoretically serve as the amine component in reactions such as:

Ugi Reaction: A four-component reaction between an amine, a carboxylic acid, an isocyanide, and a ketone or aldehyde. The aniline derivative could provide the amine component.

Hantzsch Dihydropyridine (B1217469) Synthesis: While typically involving ammonia, substituted anilines can sometimes be used in variations of this MCR to produce dihydropyridine scaffolds. researchgate.net

Groebke-Blackburn-Bienaymé Reaction: A three-component reaction between an aldehyde, an isocyanide, and a nitrogen-containing heterocycle, where the aniline could potentially react to form fused imidazopyridine-type structures.

The ability to incorporate the this compound scaffold into MCRs would allow for the efficient creation of large libraries of complex molecules, each bearing the core piperazine structure, for high-throughput screening and the discovery of new bioactive compounds.

Advanced Chemical Applications and Structure Property Relationships

Integration into Polymeric Architectures (Theoretical and Structural Investigations)

The incorporation of chromophoric moieties like the 2-methyl-4-nitrophenyl group into polymer chains is a key strategy for developing new materials with tailored optical and electronic properties. The piperazine (B1678402) linker offers a flexible yet stable connection point for creating side-chain polymers.

Design and Synthesis of Piperazine-Containing Monomers for Polymerization

The synthesis of monomers for polymerization typically involves functionalizing the 1-(2-Methyl-4-nitrophenyl)piperazine core with a polymerizable group, such as a methacrylate (B99206) or acrylate. A common synthetic route involves the reaction of this compound with a precursor like 2-hydroxyethyl methacrylate or methacryloyl chloride. The goal is to create a molecule that retains the electronic characteristics of the nitrophenylpiperazine unit while being capable of undergoing polymerization, often via free-radical methods.

For analogous, non-methylated nitrophenylpiperazine compounds, researchers have successfully synthesized methacrylic monomers. The general procedure involves adding methacryloyl chloride to a solution of the corresponding piperazinyl alcohol in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This yields a solid product that can be purified by recrystallization. While specific studies for the 2-methyl variant are not detailed in available literature, a similar synthetic approach is theoretically viable.

Influence of Chromophore Distance and Structural Modifications on Optical Properties of Derived Polymers

In polymers derived from similar nitrophenylpiperazine-containing monomers, the distance of the chromophore from the polymer backbone and the spacing between chromophoric units significantly impact the material's optical properties.

Chromophore Distance: Introducing a spacer, such as an ethylene (B1197577) group, between the piperazine ring and the methacrylate group can alter the electronic environment. Studies on related polymers show that increasing this distance can lead to a hypsochromic (blue) shift in the absorption spectrum. This is attributed to a change in the interaction between the chromophore and the main polymer chain.

Structural Modifications: The properties of the resulting polymers can be fine-tuned by copolymerization with other monomers, such as methyl methacrylate (PMMA). PMMA is known for its excellent transparency, hardness, and good insulating properties. By varying the ratio of the active chromophore-containing monomer to the comonomer, researchers can control properties like the refractive index and the optical energy band gap. For instance, polymers based on 1-(4-nitrophenyl)piperazine (B103982) have shown optical energy band gaps in the range of 2.73 to 2.81 eV, indicating their potential for use in optoelectronic devices like field-effect transistors and photovoltaics. The introduction of the 2-methyl group in this compound would be expected to further modify these electronic properties due to its electron-donating inductive effect, though specific experimental data is not available.

Below is a table summarizing findings for analogous methacrylic polymers containing a 1-(4-nitrophenyl)piperazine fragment, which serves as a predictive model for the behavior of polymers derived from its 2-methyl counterpart.

| Polymer Designation | Structural Feature | Molecular Weight (Mw, kDa) | Polydispersity Index (Mw/Mn) | Optical Energy Band Gap (eV) | Surface Roughness (Rq, nm) |

|---|---|---|---|---|---|

| OK1 | Direct attachment to backbone | 32-35 | 1.6-1.85 | 2.81 | 0.239 |

| OK2 | Ethylene spacer group | 32-35 | 1.6-1.85 | 2.73 | 0.285 |

| OK3 | Increased separation between units | 32-35 | 1.6-1.85 | 2.77 | 0.213 |

Data based on analogous 1-(4-nitrophenyl)piperazine polymers.

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, is crucial for determining the bulk properties of a material. The structural features of this compound—namely the proton-accepting nitro group, the potentially protonatable piperazine nitrogen, and the aromatic ring—make it a prime candidate for forming complex supramolecular assemblies.

Study of Crystal Packing and Self-Assembly through Hydrogen Bonds and π-π Interactions